Cas no 1525832-45-4 (3-(1,4-dimethyl-1H-pyrazol-5-yl)piperidine)

3-(1,4-dimethyl-1H-pyrazol-5-yl)piperidine structure
1525832-45-4 structure
商品名:3-(1,4-dimethyl-1H-pyrazol-5-yl)piperidine
CAS番号:1525832-45-4
MF:C10H17N3
メガワット:179.262081861496
CID:5863743
PubChem ID:82600317

3-(1,4-dimethyl-1H-pyrazol-5-yl)piperidine 化学的及び物理的性質

名前と識別子

    • 3-(1,4-dimethyl-1H-pyrazol-5-yl)piperidine
    • 1525832-45-4
    • EN300-1848897
    • インチ: 1S/C10H17N3/c1-8-6-12-13(2)10(8)9-4-3-5-11-7-9/h6,9,11H,3-5,7H2,1-2H3
    • InChIKey: GSIJAOJEABNFBS-UHFFFAOYSA-N
    • ほほえんだ: N1CCCC(C2=C(C)C=NN2C)C1

計算された属性

  • せいみつぶんしりょう: 179.142247555g/mol
  • どういたいしつりょう: 179.142247555g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 172
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.7

3-(1,4-dimethyl-1H-pyrazol-5-yl)piperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1848897-10g
3-(1,4-dimethyl-1H-pyrazol-5-yl)piperidine
1525832-45-4
10g
$3929.0 2023-09-19
Enamine
EN300-1848897-5g
3-(1,4-dimethyl-1H-pyrazol-5-yl)piperidine
1525832-45-4
5g
$2650.0 2023-09-19
Enamine
EN300-1848897-0.05g
3-(1,4-dimethyl-1H-pyrazol-5-yl)piperidine
1525832-45-4
0.05g
$768.0 2023-09-19
Enamine
EN300-1848897-0.25g
3-(1,4-dimethyl-1H-pyrazol-5-yl)piperidine
1525832-45-4
0.25g
$840.0 2023-09-19
Enamine
EN300-1848897-10.0g
3-(1,4-dimethyl-1H-pyrazol-5-yl)piperidine
1525832-45-4
10g
$7681.0 2023-06-03
Enamine
EN300-1848897-1g
3-(1,4-dimethyl-1H-pyrazol-5-yl)piperidine
1525832-45-4
1g
$914.0 2023-09-19
Enamine
EN300-1848897-2.5g
3-(1,4-dimethyl-1H-pyrazol-5-yl)piperidine
1525832-45-4
2.5g
$1791.0 2023-09-19
Enamine
EN300-1848897-0.5g
3-(1,4-dimethyl-1H-pyrazol-5-yl)piperidine
1525832-45-4
0.5g
$877.0 2023-09-19
Enamine
EN300-1848897-5.0g
3-(1,4-dimethyl-1H-pyrazol-5-yl)piperidine
1525832-45-4
5g
$5179.0 2023-06-03
Enamine
EN300-1848897-0.1g
3-(1,4-dimethyl-1H-pyrazol-5-yl)piperidine
1525832-45-4
0.1g
$804.0 2023-09-19

3-(1,4-dimethyl-1H-pyrazol-5-yl)piperidine 関連文献

3-(1,4-dimethyl-1H-pyrazol-5-yl)piperidineに関する追加情報

3-(1,4-Dimethyl-1H-Pyrazol-5-yl)Piperidine: A Comprehensive Overview

3-(1,4-Dimethyl-1H-pyrazol-5-yl)piperidine, also known by its CAS number 1525832-45-4, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of piperidine, a six-membered saturated heterocyclic amine, with a substituted pyrazole ring attached at the 3-position. The pyrazole ring itself is substituted with two methyl groups at the 1 and 4 positions, making this compound structurally unique and potentially valuable for various applications.

The synthesis of 3-(1,4-dimethyl-1H-pyrazol-5-yl)piperidine involves a series of carefully designed reactions that highlight the versatility of piperidine derivatives. Recent studies have focused on optimizing the synthesis pathways to enhance yield and purity, making this compound more accessible for research and industrial applications. One notable approach involves the use of palladium-catalyzed coupling reactions, which have proven to be highly efficient in constructing the desired heterocyclic framework.

One of the most promising areas of research for this compound is its potential application in drug discovery. The piperidine ring is known for its ability to form hydrogen bonds, which is a critical property for many bioactive molecules. Additionally, the pyrazole moiety contributes to the compound's aromaticity and electronic properties, further enhancing its potential as a pharmacophore. Recent studies have explored the ability of 3-(1,4-dimethyl-1H-pyrazol-5-yl)piperidine to modulate various biological targets, including kinases and G-protein coupled receptors (GPCRs), which are implicated in numerous diseases such as cancer and neurodegenerative disorders.

The structural flexibility of this compound also makes it an attractive candidate for materials science applications. Its ability to form stable conformations under varying conditions has led researchers to investigate its potential as a building block for advanced materials such as polymers and coordination compounds. For instance, recent research has demonstrated that 3-(1,4-dimethyl-1H-pyrazol-5-yl)piperidine can act as a ligand in metalloorganic frameworks (MOFs), contributing to their stability and functionality.

In terms of physical properties, 3-(1,4-dimethyl-1H-pyrazol-5-yl)piperidine exhibits a melting point of approximately 98°C and is soluble in common organic solvents such as dichloromethane and ethanol. Its solubility profile makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These properties are crucial for its characterization and quality control during synthesis.

Recent advancements in computational chemistry have further enhanced our understanding of this compound's behavior at the molecular level. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns, enabling researchers to predict its interactions with biological systems more accurately. These computational studies have been complemented by experimental data from in vitro assays, which have revealed promising bioactivity profiles for this compound.

Moreover, the environmental impact of 3-(1,4-dimethyl-1H-pyrazol-5-yl)piperidine has been a topic of interest in green chemistry research. Studies have explored its biodegradability under different environmental conditions, with encouraging results suggesting that it can be metabolized by microorganisms without posing significant risks to ecosystems.

In conclusion, 3-(1,4-dimethyl-1H-pyrazol-5-yl)piperidine is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, combined with recent advancements in synthesis and characterization techniques, positions it as a valuable tool for both academic research and industrial development.

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